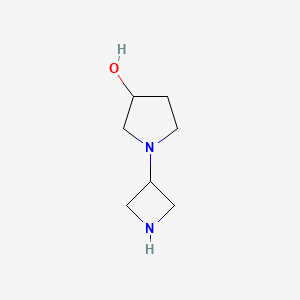

1-(azetidin-3-yl)pyrrolidin-3-ol

描述

1-(azetidin-3-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C7H14N2O. It is a colorless liquid that is soluble in many organic solvents and has a low boiling point. This compound is stable in air but may decompose under the influence of light and high temperature. It is widely used in chemical research and industrial production, often serving as an accelerator, stabilizer, and catalyst .

准备方法

The preparation of 1-(azetidin-3-yl)pyrrolidin-3-ol typically involves the reaction of azetidine with pyrrole methanol under alkaline conditions. This reaction produces this compound as the main product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-(azetidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

1-(azetidin-3-yl)pyrrolidin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

作用机制

The mechanism of action of 1-(azetidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be driven by a reduction in oxidative stress and caspase-3/7 activity . Additionally, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase suggests that it may interfere with cholinergic signaling pathways .

相似化合物的比较

1-(azetidin-3-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride: This compound has similar structural features but differs in its specific functional groups and applications.

3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its versatile applications across various fields, from chemical synthesis to potential therapeutic uses.

生物活性

1-(Azetidin-3-yl)pyrrolidin-3-ol, also known as (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol, is a synthetic compound characterized by its unique dual-ring structure, which includes both azetidine and pyrrolidine moieties. This structural framework enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The presence of hydroxyl (-OH) groups and nitrogen atoms in its structure suggests potential for hydrogen bonding and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate their activity through binding to active sites or allosteric sites. The compound has been studied for its selective agonistic effects on serotonin receptors, particularly the 5-HT1-like receptor subtype, indicating its potential role in modulating neurotransmitter systems relevant to anxiety and depression treatment .

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities:

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Studies have indicated that nitrogen-containing heterocycles can possess significant antibacterial and antifungal properties .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential neuropharmacological applications. Its agonistic activity may contribute to mood regulation and anxiety relief, making it a candidate for further investigation in treating psychiatric disorders .

Enzyme Inhibition

There is emerging evidence that this compound could act as an enzyme inhibitor, which may contribute to its therapeutic efficacy in various biochemical pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A comparative study demonstrated that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect against certain strains .

- Neuropharmacological Assessment : In vitro assays evaluated the binding affinity of this compound to serotonin receptors. The findings suggested a selective interaction profile that could be leveraged for developing antidepressant therapies .

Research Findings Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Drug development for infections |

| Neuropharmacological | Serotonin receptor agonism | Treatment for anxiety/depression |

| Enzyme inhibition | Modulation of biochemical pathways | Therapeutic interventions |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(azetidin-3-yl)pyrrolidin-3-ol, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, acetonitrile is used as a solvent at elevated temperatures (80–100°C) to facilitate ring formation. Key intermediates are characterized via NMR spectroscopy (e.g., δ 3.3–3.3 ppm for azetidine protons) and mass spectrometry (e.g., molecular ion peak at m/z 142.1) to confirm structural integrity . Purification often employs column chromatography with gradients of ethyl acetate and hexane .

Q. What structural features of this compound contribute to its reactivity in medicinal chemistry?

- Methodological Answer : The compound’s bicyclic structure (azetidine fused to pyrrolidine) and hydroxyl group enable hydrogen bonding with biological targets like enzymes. Computational modeling (e.g., DFT calculations) predicts nucleophilic attack at the azetidine nitrogen due to ring strain, while the hydroxyl group participates in acid-base catalysis .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : High-throughput screening (HTS) assays are conducted against targets such as GPCRs or kinases. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) are performed at 10 µM compound concentration. Dose-response curves (IC₅₀ values) are generated to assess potency, with follow-up validation via Western blotting for downstream signaling proteins .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities. For example, the (R)-isomer shows 10-fold higher selectivity for α₂-adrenergic receptors compared to the (S)-form, confirmed via chiral HPLC separation (Chiralpak IA column) and functional cAMP assays . Synthetic routes are optimized using asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >90% enantiomeric excess .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Researchers should standardize protocols:

- Buffer systems : Use HEPES (pH 7.4) instead of Tris to avoid pH drift.

- Cell lines : Validate receptor expression levels via qPCR (e.g., HEK293 vs. CHO cells).

- Controls : Include known agonists/antagonists (e.g., clonidine for α₂ receptors) to benchmark activity .

Q. How can synthetic yields of this compound be improved while maintaining stereochemical purity?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Temperature : 90°C maximizes azetidine ring closure (80% yield) without racemization.

- Catalyst screening : Pd/C (5% w/w) reduces byproduct formation during hydrogenolysis.

- Workup : Liquid-liquid extraction with dichloromethane removes polar impurities, followed by recrystallization (ethanol/water) to achieve >99% purity .

Q. What computational tools predict the compound’s interactions with novel biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like NMDA receptors. Key steps:

- Ligand preparation : Assign partial charges via AM1-BCC.

- Binding site definition : Use cryo-EM structures (PDB: 7EUO) for glutamate receptors.

- Free energy calculations : MM/GBSA predicts ΔG values (±1.5 kcal/mol accuracy) .

Q. How do stability studies under physiological conditions inform formulation development?

- Methodological Answer : Stability is assessed via:

- pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LC-MS identifies degradation products (e.g., ring-opened aldehydes).

- Light exposure : UV-Vis spectroscopy monitors photodegradation (λ_max = 254 nm).

Results guide excipient selection (e.g., cyclodextrins for oral formulations) .

属性

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKSKAWLZGADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304246 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-54-1 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。